Methyl 2-chloro-6-methoxyquinoline-3-carboxylate
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Overview
Description
Methyl 2-chloro-6-methoxyquinoline-3-carboxylate is a quinoline derivative with the molecular formula C12H10ClNO3 Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-6-methoxyquinoline-3-carboxylate typically involves the reaction of 2-chloro-6-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline-3-carboxylic acid derivatives.
Reduction Reactions: Formation of quinoline-3-methanol derivatives.
Scientific Research Applications
Methyl 2-chloro-6-methoxyquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carboxylic acid
- 6-Methoxyquinoline-3-carboxylic acid
- Methyl 2-chloroquinoline-3-carboxylate
Uniqueness
Methyl 2-chloro-6-methoxyquinoline-3-carboxylate is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10ClNO3 |
---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl 2-chloro-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-8-3-4-10-7(5-8)6-9(11(13)14-10)12(15)17-2/h3-6H,1-2H3 |
InChI Key |
ORKTWQQEODVEIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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